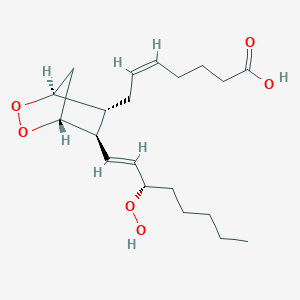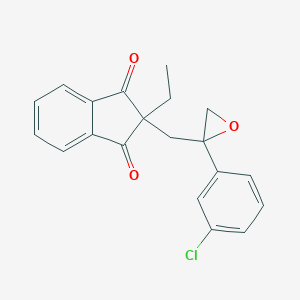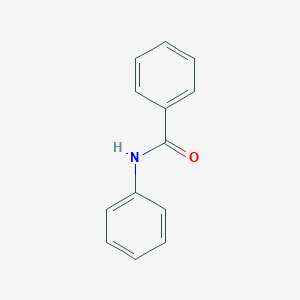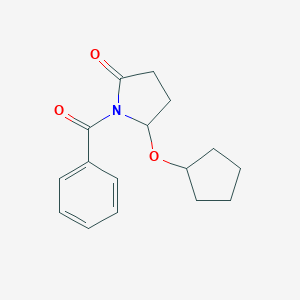
1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one
Overview
Description
1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one, also known as BZP, is a synthetic compound that belongs to the class of piperazines. BZP was initially developed as a potential antidepressant, but it was later found to have psychoactive effects similar to amphetamines. BZP has been used recreationally as a party drug due to its stimulant effects. However, in recent years, there has been an increasing interest in BZP due to its potential therapeutic applications.
Mechanism Of Action
1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It does this by inhibiting the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain. 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one also acts as a monoamine oxidase inhibitor (MAOI), which further increases the levels of these neurotransmitters.
Biochemical And Physiological Effects
1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one has been shown to have stimulant effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of adrenaline and noradrenaline, leading to increased energy and alertness. 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one has also been shown to have anxiolytic effects, reducing anxiety and stress levels.
Advantages And Limitations For Lab Experiments
1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one has been used in laboratory experiments to study its effects on the brain and behavior. One advantage of using 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one in research is its similarity to amphetamines, which allows for comparisons between the two compounds. However, one limitation is that 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one has been shown to have potential neurotoxic effects, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one research. One area of interest is its potential as a treatment for Parkinson's disease, as studies have shown that 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one may improve motor function in animal models. Another area of interest is 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one's potential as an antidepressant, as studies have shown that it may have similar effects to traditional antidepressants. Additionally, further research is needed to fully understand the potential neurotoxic effects of 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one and how they may impact its use in research and potential therapeutic applications.
Scientific Research Applications
1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one has been studied for its potential therapeutic applications, including its use as an antipsychotic, anxiolytic, and antidepressant. Studies have also investigated 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one's potential as a treatment for Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).
properties
CAS RN |
136410-22-5 |
|---|---|
Product Name |
1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one |
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-benzoyl-5-cyclopentyloxypyrrolidin-2-one |
InChI |
InChI=1S/C16H19NO3/c18-14-10-11-15(20-13-8-4-5-9-13)17(14)16(19)12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2 |
InChI Key |
HXHAANZEIVUAOS-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC2CCC(=O)N2C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(C1)OC2CCC(=O)N2C(=O)C3=CC=CC=C3 |
synonyms |
1-benzoyl-5-cyclopentyloxy-pyrrolidin-2-one |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


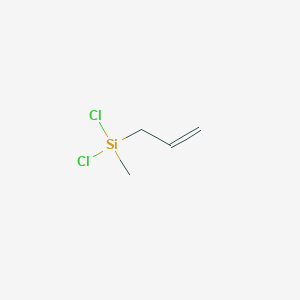
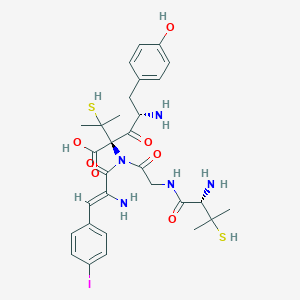
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160443.png)
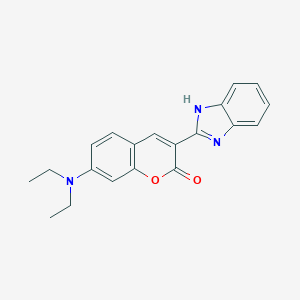
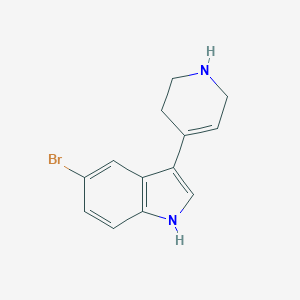
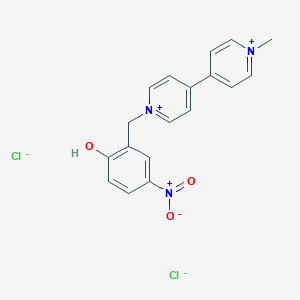
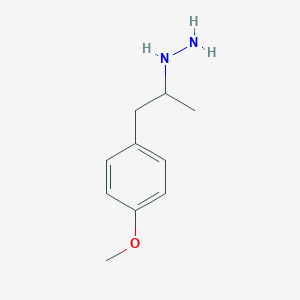

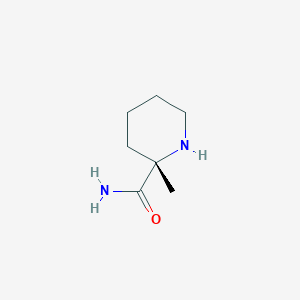
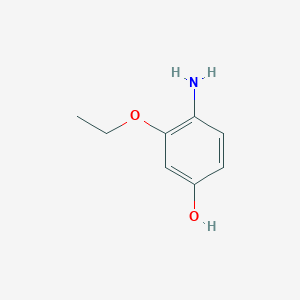
![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)
